molecular formula C13H14Cl2N2 B2479305 {4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride CAS No. 1519-07-9

{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride

Cat. No.: B2479305
CAS No.: 1519-07-9
M. Wt: 269.17
InChI Key: IVZBNUCKBYLPSO-SWSRPJROSA-N
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Description

{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride is a chemical compound with the molecular formula C13H12N2.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring and a phenyl group connected by a vinyl linkage, with an amine group attached to the phenyl ring. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.

Preparation Methods

The synthesis of {4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2-pyridinecarboxaldehyde.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromoaniline with 2-pyridinecarboxaldehyde in the presence of a palladium catalyst and a base. This reaction forms the vinyl linkage between the pyridine and phenyl rings.

    Hydrochloride Formation: The final step involves the conversion of the amine product to its dihydrochloride form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.

Scientific Research Applications

{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with specific biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of {4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can lead to the inhibition or activation of the target, resulting in the modulation of biological pathways and processes.

Comparison with Similar Compounds

{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride can be compared with other similar compounds, such as:

    {4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine: The non-dihydrochloride form of the compound, which lacks the hydrochloride ions.

    {4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine hydrochloride: The monohydrochloride form, which contains only one hydrochloride ion.

    {4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine N-oxide: An oxidized derivative of the compound, which contains an N-oxide group.

The uniqueness of this compound lies in its specific chemical structure and the presence of two hydrochloride ions, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

4-[(E)-2-pyridin-2-ylethenyl]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-10H,14H2;2*1H/b9-6+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZBNUCKBYLPSO-SWSRPJROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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